

# Independent Validation of AZD3458: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	AZD3458	
Cat. No.:	B15621147	Get Quote

This guide provides an objective comparison of the preclinical research findings on **AZD3458**, a selective PI3Ky inhibitor, with other relevant phosphoinositide 3-kinase (PI3K) inhibitors. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent validation of **AZD3458**'s performance and mechanism of action.

### **Introduction to AZD3458**

AZD3458 is an orally bioavailable, potent, and highly selective small molecule inhibitor of the phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma (PI3Ky).[1][2] The PI3K pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers.[3] The gamma isoform of PI3K is predominantly expressed in immune cells, and its inhibition is a promising strategy in immuno-oncology.[4] Preclinical studies have shown that AZD3458 can remodel the tumor microenvironment (TME) and enhance the efficacy of immune checkpoint inhibitors.[2][5]

### **Quantitative Data Comparison of PI3K Inhibitors**

The following tables summarize the in vitro potency and selectivity of **AZD3458** in comparison to other PI3K inhibitors.

Table 1: In Vitro Potency (IC50) of PI3K Inhibitors Against Class I PI3K Isoforms



Compound	PI3Kα (nM)	PI3Kβ (nM)	PI3Ky (nM)	ΡΙ3Κδ (nM)	Assay Type
AZD3458	7,900,000	>30,000,000	7.9	300,000	Enzyme Assay[1]
AZD3458	>30,000	>30,000	8	1,000	Cellular Assay[1]
Eganelisib (IPI-549)	-	-	1.2	-	Biochemical Assay[6]
Pilaralisib (SAR245408)	39	-	23	36	Cell-free Assay[7]

Note: Lower IC50 values indicate higher potency. The data for different compounds are from various sources and may not be directly comparable due to different assay conditions.

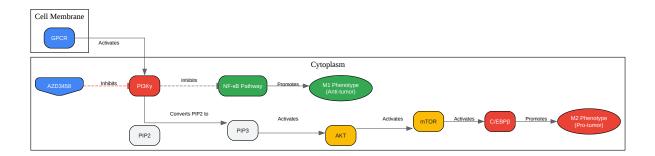
Table 2: Preclinical In Vivo Efficacy of AZD3458 in Syngeneic Mouse Models

Tumor Model	Treatment	Dosing Regimen	Key Outcomes
4T1 (Breast Carcinoma)	AZD3458	20mg/Kg BID, oral	Decreased tumor- associated macrophages (TAMs) by 20%; Reduced CD206 and PD-L1 expression.[2]
4T1, LLC, CT-26, MC- 38	AZD3458 + α-PD-1/α- PD-L1	20mg/Kg BID (AZD3458), 10mg/kg 3x week (antibodies)	Greater anti-tumor effects than checkpoint inhibitor alone.[2]
MC-38	AZD3458 + α-PD-1	-	Significant tumor growth inhibition (TGI) and increased survival.[5]



# Signaling Pathways and Experimental Workflows PI3Ky Signaling Pathway in Macrophages

The PI3Ky signaling pathway plays a crucial role in regulating macrophage polarization and function. In the tumor microenvironment, activation of PI3Ky in tumor-associated macrophages (TAMs) often leads to an immunosuppressive M2-like phenotype, which promotes tumor growth. Inhibition of PI3Ky can shift the balance towards a pro-inflammatory, anti-tumor M1-like phenotype.



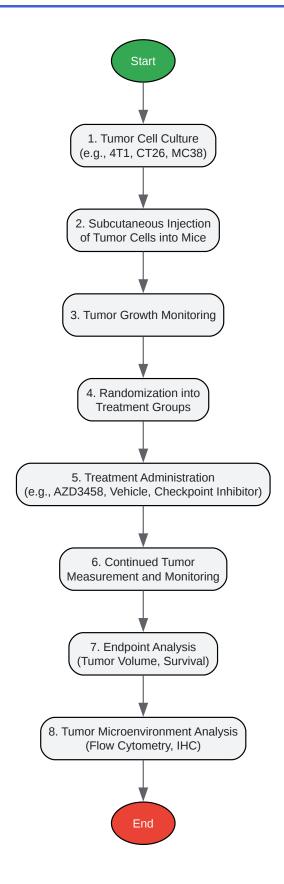
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Caption: PI3Ky signaling in macrophages and the inhibitory action of AZD3458.

## **Experimental Workflow: In Vivo Syngeneic Tumor Model**

The following diagram illustrates a general workflow for evaluating the efficacy of a PI3Ky inhibitor in a syngeneic mouse model.





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